molecular formula C12H7F6NO B1232081 (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol CAS No. 73241-14-2

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol

Cat. No. B1232081
CAS RN: 73241-14-2
M. Wt: 295.18 g/mol
InChI Key: BWQUVOQHTSQBHD-UHFFFAOYSA-N
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Description

“(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol” is an organofluorine compound that consists of quinoline bearing trifluoromethyl substituents at positions 2 and 8 as well as a (2-piperidinyl)hydroxymethyl substituent at position 4 .


Molecular Structure Analysis

The molecular formula of “(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol” is C17H16F6N2O . The average mass is 378.312 Da and the monoisotopic mass is 378.116669 Da . The structure consists of a quinoline core with trifluoromethyl groups at positions 2 and 8, and a (2-piperidinyl)hydroxymethyl group at position 4 .


Physical And Chemical Properties Analysis

“(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol” is a solid compound . Its SMILES string is OC(c1ccccn1)c2cc(nc3c(cccc23)C(F)(F)F)C(F)(F)F . This provides a text representation of the compound’s structure.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO/c13-11(14,15)8-3-1-2-7-6(5-20)4-9(12(16,17)18)19-10(7)8/h1-4,20H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQUVOQHTSQBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223474
Record name Ro 14-0518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol

CAS RN

73241-14-2
Record name Ro 14-0518
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073241142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 14-0518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-14-0518
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JUO87NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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